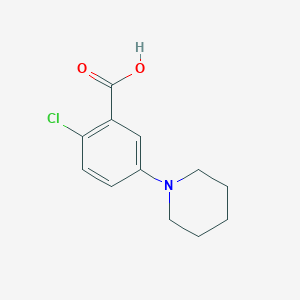

2-Chloro-5-piperidin-1-yl-benzoic acid

Description

2-Chloro-5-piperidin-1-yl-benzoic acid (CAS: 915921-24-3) is a substituted benzoic acid derivative featuring a chlorine atom at the ortho position and a piperidine ring at the para position on the aromatic ring. The piperidine substituent contributes to lipophilicity and basicity, influencing bioavailability and binding interactions .

Properties

IUPAC Name |

2-chloro-5-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-5-4-9(8-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARRYDHZJVYXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651086 | |

| Record name | 2-Chloro-5-(piperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-24-3 | |

| Record name | 2-Chloro-5-(piperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-5-piperidin-1-yl-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : CHClN\O

Molecular Weight : 241.7 g/mol

The compound features a chloro group at the 2-position and a piperidine moiety at the 5-position of the benzoic acid structure, which influences its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have neuroprotective effects and implications in treating neurodegenerative diseases and cancer .

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, its analogs have shown IC values in the nanomolar range against tumor cells, suggesting potential as anticancer agents .

Table 1: Biological Activity Summary

| Activity Type | Description | IC (nM) |

|---|---|---|

| MAGL Inhibition | Selective inhibition leading to increased endocannabinoid levels | 124.6 - 133.9 |

| Antiproliferative | Growth inhibition in pancreatic cancer cells | 68 - 89 |

| EGFR Inhibition | Inhibition of epidermal growth factor receptor | 68 - 80 |

Case Studies

-

MAGL Inhibition Study :

A study focused on the synthesis of benzylpiperidine-based MAGL inhibitors identified a derivative of this compound that demonstrated potent reversible inhibition of MAGL, with implications for treating pancreatic cancer . -

Antiproliferative Activity :

Another investigation evaluated the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that compounds derived from this compound exhibited significant growth inhibition, with specific derivatives outperforming established chemotherapeutics like erlotinib . -

EGFR Targeting :

Research into the structure-activity relationship (SAR) revealed that modifications to the piperidine ring enhanced the inhibitory activity against EGFR, suggesting potential applications in targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-piperidin-1-yl-benzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows it to interact with various biological targets, making it valuable in drug development.

Case Study:

A notable application is in the synthesis of norepinephrine reuptake inhibitors, which are used to treat conditions like depression and attention deficit hyperactivity disorder (ADHD). The compound acts by modulating neurotransmitter levels in the brain, thereby influencing mood and attention.

| Compound | Application | Mechanism |

|---|---|---|

| Ampreloxetine | Norepinephrine reuptake inhibitor | Inhibits norepinephrine reuptake, enhancing neurotransmitter activity |

Material Science

The compound is utilized in developing new materials with unique properties. Its chemical structure allows for modifications that can enhance material resilience and functionality.

Example Applications:

- Development of specialty polymers.

- Coatings with improved chemical resistance.

Biological Studies

In biochemical research, this compound acts as a probe to study enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it essential for understanding metabolic pathways.

Research Findings:

Studies have demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic processes, which can lead to potential therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table summarizes key structural analogs and their substituent variations:

| Compound Name (CAS) | Substituents | Key Structural Differences |

|---|---|---|

| 2-Chloro-5-piperidin-1-yl-benzoic acid (915921-24-3) | Cl (ortho), Piperidin-1-yl (para) | Reference compound |

| 4-Piperidin-1-ylbenzoic acid (22090-24-0) | Piperidin-1-yl (para) | No Cl; amine at para position |

| 2-Hydroxy-5-piperazin-1-ylbenzoic acid (446831-30-7) | OH (ortho), Piperazin-1-yl (para) | Hydroxyl instead of Cl; piperazine ring |

| 3-Chloro-4-pyrrolidin-1-ylbenzoic acid (585517-09-5) | Cl (meta), Pyrrolidin-1-yl (para) | Different Cl position; smaller amine ring |

| 2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid (CymitQuimica, 2025) | Cl (ortho), Sulfonyl-linked dimethylpiperidine | Sulfonyl bridge; steric bulk |

Key Observations :

- Chlorine Position : Ortho-substituted Cl (as in the target compound) introduces steric hindrance and electron-withdrawing effects, lowering the pKa of the benzoic acid group compared to meta- or para-substituted analogs .

- Amine Substituents : Piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters basicity and conformational flexibility. Piperazine derivatives (e.g., 446831-30-7) introduce additional hydrogen-bonding sites, enhancing solubility .

Physicochemical Properties

Predicted properties based on structural features and literature analogs:

| Property | Target Compound | 4-Piperidin-1-ylbenzoic acid | 2-Hydroxy-5-piperazin-1-ylbenzoic acid | 3-Chloro-4-pyrrolidin-1-ylbenzoic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~265.7 | ~207.3 | ~253.3 | ~241.7 |

| logP (Predicted) | ~2.5 | ~2.0 | ~1.2 | ~2.8 |

| pKa (Benzoic Acid) | ~4.2 | ~4.5 | ~4.0 (OH deprotonates at ~10) | ~4.3 |

| Water Solubility | Moderate | Low | High | Low |

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.